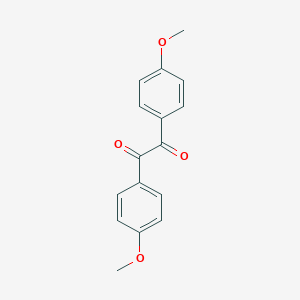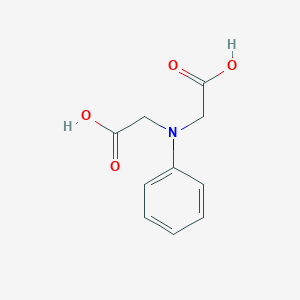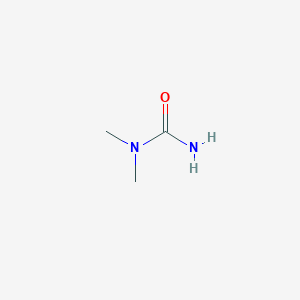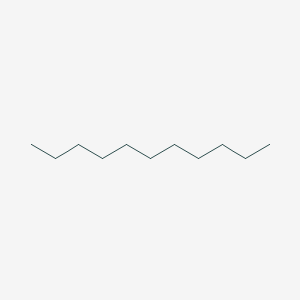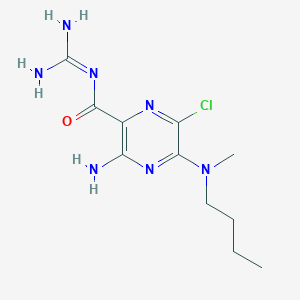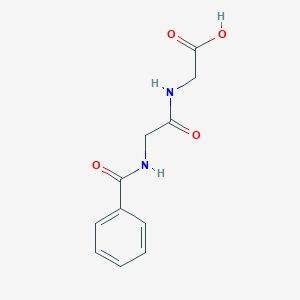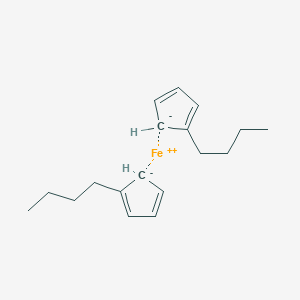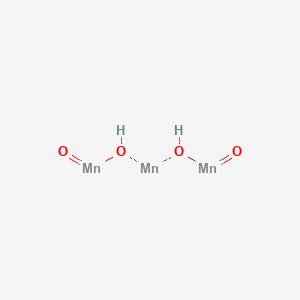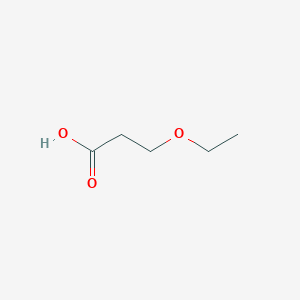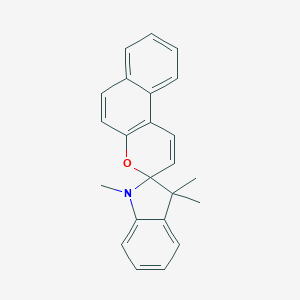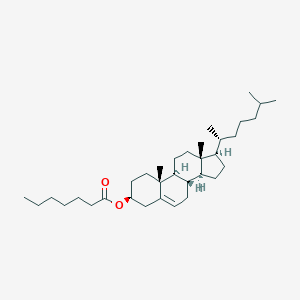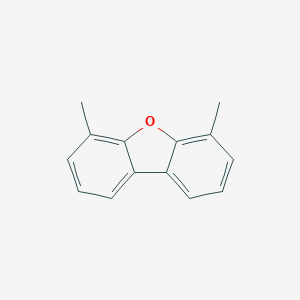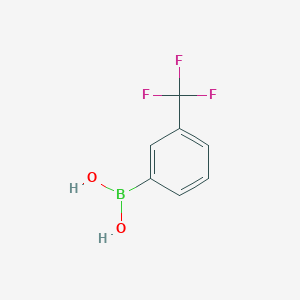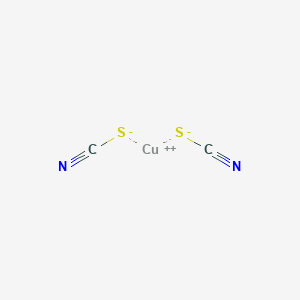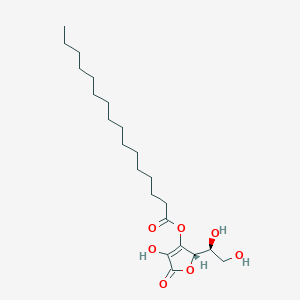
(Palmitoyloxy)-L-ascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Palmitoyloxy)-L-ascorbic acid, commonly known as Ascorbyl Palmitate, is a fat-soluble derivative of Vitamin C. It is a powerful antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. Ascorbyl Palmitate has gained significant attention in scientific research due to its potential health benefits and application in various fields.
Wirkmechanismus
Ascorbyl Palmitate works by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and improving overall health.
Biochemische Und Physiologische Effekte
Ascorbyl Palmitate has been shown to improve skin health by reducing the appearance of wrinkles, fine lines, and age spots. It also enhances collagen production, which improves skin elasticity and firmness. Ascorbyl Palmitate has been found to reduce the risk of cardiovascular disease by lowering cholesterol levels, improving blood flow, and reducing oxidative stress. It also enhances immune function by stimulating the production of white blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ascorbyl Palmitate has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use. It is also readily available and relatively inexpensive. However, Ascorbyl Palmitate has some limitations, including its low solubility in water and its potential to oxidize in the presence of air and light.
Zukünftige Richtungen
There are several future directions for Ascorbyl Palmitate research. One area of interest is its potential use in cancer prevention and treatment. Ascorbyl Palmitate has been found to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ascorbyl Palmitate has been found to reduce oxidative stress and inflammation in the brain, which may help prevent or slow the progression of these diseases. Overall, Ascorbyl Palmitate has significant potential for future research and application in various fields.
Synthesemethoden
Ascorbyl Palmitate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction between L-ascorbic acid and palmitic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the reaction between L-ascorbic acid and palmitic acid. Microbial fermentation involves the use of microorganisms to produce Ascorbyl Palmitate.
Wissenschaftliche Forschungsanwendungen
Ascorbyl Palmitate has been extensively studied for its potential health benefits. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in preventing and treating various diseases. Ascorbyl Palmitate has been shown to improve skin health, reduce the risk of cardiovascular disease, and enhance immune function.
Eigenschaften
CAS-Nummer |
1330-84-3 |
|---|---|
Produktname |
(Palmitoyloxy)-L-ascorbic acid |
Molekularformel |
C22H38O7 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
[(2S)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1 |
InChI-Schlüssel |
DLPACQFCRQUOOZ-PXNSSMCTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@H]1[C@H](CO)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Andere CAS-Nummern |
1330-84-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



